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Compound of Interest

Compound Name: 5-Nitrosalicylic acid

Cat. No.: B045951

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the *H and 13C Nuclear Magnetic
Resonance (NMR) spectra of 5-Nitrosalicylic acid. The data and protocols presented herein
are intended to aid researchers in the structural elucidation and characterization of this and
similar aromatic compounds.

Introduction

5-Nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid) is a key intermediate in the synthesis of
various pharmaceuticals and dyestuffs. Accurate structural confirmation is paramount for its
use in these applications. NMR spectroscopy is a powerful analytical technique for the
unambiguous determination of molecular structure. This guide details the *H and 3C NMR
spectral data and the experimental protocols for their acquisition.

Data Presentation

The NMR data for 5-Nitrosalicylic acid was acquired in deuterated dimethyl sulfoxide (DMSO-
ds). The chemical shifts (d) are reported in parts per million (ppm) relative to tetramethylsilane
(TMS).

'H NMR Data

The H NMR spectrum of 5-Nitrosalicylic acid in DMSO-ds exhibits three distinct signals in the
aromatic region, corresponding to the three protons on the benzene ring. The acidic protons of
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the carboxylic acid and hydroxyl groups are also observed.

Chemical Shift (d) in

Coupling Constant

Proton Assignment Multiplicity .
ppm (J) inHz

H-6 8.55 Doublet (d) 2.9
Doublet of Doublets

H-4 8.33 9.2,2.9
(dd)

H-3 7.15 Doublet (d) 9.2

-COOH Broad Signal Singlet (s)

-OH Broad Signal Singlet (s)

3C NMR Data

Experimental 33C NMR chemical shift data for 5-Nitrosalicylic acid was not explicitly available
in the searched public domain resources. The following table presents predicted chemical shifts
based on standard NMR prediction algorithms and typical chemical shift ranges for substituted
benzene derivatives.

Carbon Assignment Predicted Chemical Shift (d) in ppm
C-5 (C-NO2) ~140-145
C-2 (C-OH) ~160-165
C-1 (C-COOH) ~115-120
C-6 (CH) ~125-130
C-4 (CH) ~120-125
C-3 (CH) ~118-122
C=0 (-COOH) ~170-175

Experimental Protocols
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The following protocols are provided as a detailed methodology for the acquisition of high-
quality NMR spectra of 5-Nitrosalicylic acid and similar organic compounds.

Sample Preparation

e Weighing: Accurately weigh 10-20 mg of 5-Nitrosalicylic acid for *H NMR and 50-100 mg
for 13C NMR.

e Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-ds, >99.8% D).

o Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7
mL of DMSO-ds.

» Homogenization: Gently vortex or sonicate the mixture until the sample is completely
dissolved.

o Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a
clean 5 mm NMR tube to remove any particulate matter.

o Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

 Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.

¢ Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency
using the deuterium signal of the solvent. Perform automatic or manual shimming to optimize
the magnetic field homogeneity.

e 'H NMR Parameters:
o Pulse Sequence: Standard single-pulse sequence.
o Number of Scans: 8 to 16 scans.
o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-2 seconds.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b045951?utm_src=pdf-body
https://www.benchchem.com/product/b045951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Spectral Width: 0-12 ppm.

e 13C NMR Parameters:

o Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

o

Number of Scans: 1024 or more, depending on the sample concentration.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2 seconds.

[e]

Spectral Width: 0-200 ppm.

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID) to obtain the final spectrum.

Mandatory Visualizations

The following diagrams illustrate key aspects of the structural elucidation process using NMR
data.
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NMR Structural Elucidation Workflow

Sample Preparation
(5-Nitrosalicylic Acid in DMSO-d6)

NMR Data Acquisition
(1H and 13C Spectra)

Spectral Processing
(FT, Phasing, Baseline Correction)

Data Analysis
(Chemical Shifts, Coupling Constants, Integration)

Structure Correlation
(Assigning Signals to Atoms)

Final Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart of the NMR structural elucidation process.
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1H NMR Signal Correlation to Structure

H-6 J = 2.9 Hz (meta) H-4 J = 9.2 Hz (ortho)
4 8.55 (d) 0 8.33 (dd)

5-Nitrosalicylic
Acid

Click to download full resolution via product page

Caption: Correlation of tH NMR signals and coupling constants.

Click to download full resolution via product page
Caption: Key NMR parameters and their structural implications.

 To cite this document: BenchChem. [Structural Elucidation of 5-Nitrosalicylic Acid: An In-
depth NMR Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b045951#1h-nmr-and-13c-nmr-spectra-of-5-
nitrosalicylic-acid-for-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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